N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-13-7-8-15(22-9-4-10-28(22,25)26)12-17(13)21-19(23)16-11-14-5-2-3-6-18(14)27-20(16)24/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMCJTSWPCJTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with a complex structure that includes an isothiazolidine moiety and a chromene core. Its unique arrangement of functional groups suggests potential applications in medicinal chemistry, particularly in oncology due to its ability to interact with key enzymes involved in cell cycle regulation.
Chemical Structure and Properties
The compound features several distinctive structural components:
- Isothiazolidine Moiety: Known for its biological activity, particularly in inhibiting enzymes.
- Chromene Core: This structure is often associated with various biological activities, including anticancer properties.
The molecular formula is represented as C16H16N2O4S, indicating the presence of nitrogen and sulfur, which are crucial for its biological interactions.
The primary mechanism of action for this compound involves its interaction with Cyclin-dependent kinase 2 (CDK2) . CDK2 is essential for cell cycle progression; thus, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound's ability to impact biochemical pathways related to cell proliferation makes it a candidate for further research in cancer therapeutics.
Biological Activity
Research has indicated that this compound exhibits significant biological activities:
Data Summary
The following table summarizes the biological activities and relevant findings associated with this compound:
Case Studies
- Inhibition of CDK2: A study demonstrated that derivatives of chromene compounds could effectively inhibit CDK2, leading to reduced cell viability in cancer models. The specific IC50 values varied, but some derivatives showed values as low as 0.47 μM against MCF-7 cells .
- Antimicrobial Testing: Related compounds were tested for antimicrobial activity against bacterial and fungal strains, showing promising results that warrant further investigation into their mechanisms and efficacy.
Scientific Research Applications
Initial studies indicate that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant biological activities, including:
- Anticancer Properties : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism often involves the disruption of critical cellular pathways, such as:
- Antioxidant Activity : The dioxidoisothiazolidin group may play a role in modulating oxidative stress, which is crucial for protecting cells from damage and has implications for aging and various diseases .
Anticancer Activity Assessment
A study conducted by the National Cancer Institute evaluated the compound against a panel of human tumor cell lines. The results indicated a significant growth inhibition rate, with mean GI50 values suggesting that the compound could be developed into a therapeutic agent for cancer treatment .
Synthesis and Evaluation
Research has shown that the synthesis of this compound can be achieved through multiple steps involving various chemical reactions. The synthesized compound was subjected to pharmacological evaluation, revealing satisfactory drug-like properties according to established parameters .
Preparation Methods
Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Derivatives
Vilsmeier-Haack Formylation and Oxidation
The chromene carboxylic acid precursor is typically synthesized via Vilsmeier-Haack formylation of 2-hydroxyacetophenone derivatives. This reaction introduces a formyl group at the C3 position, followed by Pinnick oxidation to convert the aldehyde to a carboxylic acid. For example, treatment of 2-hydroxy-5-methylacetophenone with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates 3-formyl-2-oxo-2H-chromene, which is then oxidized using sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water biphasic system. Yields for this step range from 53% to 61%, depending on substituent electronic effects.
Table 1: Optimization of Chromene-3-Carboxylic Acid Synthesis
| Starting Material | Oxidizing Agent | Solvent System | Yield (%) |
|---|---|---|---|
| 2-Hydroxy-5-methylacetophenone | NaClO₂ + H2NSO3H | DCM/H₂O | 58 |
| 2-Hydroxy-4-methoxyacetophenone | NaClO₂ + H2NSO3H | DCM/H₂O | 61 |
Alternative Routes via Knoevenagel Condensation
An alternative approach involves Knoevenagel condensation between salicylaldehydes and malonic acid derivatives. For instance, reacting 5-methylsalicylaldehyde with dimethyl malonate in the presence of piperidine catalyst yields ethyl 2-oxo-2H-chromene-3-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH. This method offers moderate yields (45–55%) but avoids the use of harsh oxidizing agents.
Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline
Isothiazolidin Dioxide Ring Formation
The isothiazolidin dioxide moiety is constructed via cyclization of a β-amino thiol intermediate. A representative pathway involves:
- Thiol-amine coupling : Reaction of 3-methyl-4-nitrobenzenethiol with 2-bromoethylamine hydrobromide in ethanol under reflux yields 2-(4-nitro-3-methylphenylamino)ethanethiol.
- Cyclization : Treatment with hydrogen peroxide (H₂O₂) in acetic acid induces cyclization to form 5-nitro-2-methylisothiazolidin-1,1-dioxide.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 5-amino-2-methylisothiazolidin-1,1-dioxide.
Table 2: Key Parameters for Isothiazolidin Dioxide Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiol-amine coupling | EtOH, reflux, 12 h | 72 |
| Cyclization | H₂O₂, CH₃COOH, 50°C, 6 h | 68 |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 89 |
Direct Functionalization of Aromatic Amines
Amide Bond Formation: Coupling Strategies
Acid Chloride-Mediated Coupling
The most widely employed method involves converting 2-oxo-2H-chromene-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. The resulting acyl chloride is reacted with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline in the presence of triethylamine (Et₃N) as a base. Typical conditions include:
- Molar ratio : 1:1.2 (acid chloride:amine)
- Temperature : 0°C to 25°C
- Reaction time : 12–18 hours
Yields for this step range from 44% to 64%, with purity >95% after recrystallization from methanol-water.
Coupling via Mixed Carbonates
To minimize side reactions (e.g., epimerization), mixed carbonate intermediates have been explored. Treating the carboxylic acid with ethyl chloroformate generates an active carbonate, which reacts efficiently with the aromatic amine at 0°C. This method improves yields to 70–75% but requires anhydrous conditions.
Table 3: Comparison of Amide Coupling Methods
| Method | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid chloride | Et₃N | DCM | 58 | 96 |
| Mixed carbonate | DMAP | THF | 73 | 98 |
Optimization and Process-Scale Considerations
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Dichloromethane (DCM) and toluene are preferred for their balance of solubility and ease of removal. For large-scale synthesis, toluene enables efficient azeotropic drying during amide coupling.
Oxidation State Control
Critical to the isothiazolidin dioxide synthesis is precise control during the H₂O₂-mediated oxidation. Excess oxidant leads to over-oxidation to sulfonic acids, while insufficient reagent results in residual thiols. Optimal conditions use 2.2 equivalents of H₂O₂ at 50°C.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): Key signals include δ 8.72 (s, 1H, CONH), δ 8.25 (d, J=8.4 Hz, chromene H-4), and δ 4.32–4.45 (m, isothiazolidin CH₂).
- IR : Strong absorptions at 1685 cm⁻¹ (amide C=O) and 1320/1140 cm⁻¹ (sulfone S=O).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming >99% purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can its purity be validated?
- Methodology : Multi-step synthesis typically involves coupling the chromene-3-carboxamide core with a substituted isothiazolidine moiety. For similar coumarin derivatives, Pd-catalyzed cross-coupling or nucleophilic substitution reactions are employed to introduce functional groups (e.g., allyl or diethylamino groups) .
- Validation : Use HPLC (≥95% purity threshold) and LC-MS for molecular weight confirmation. Structural elucidation via -/-NMR (in DMSO-) and FT-IR (to confirm carbonyl and sulfone groups) is critical .
Q. How can researchers design initial biological activity screens for this compound?
- Approach : Prioritize in vitro assays for anti-inflammatory (COX-2 inhibition), anticancer (MTT assay on cancer cell lines), and antimicrobial (MIC against Gram+/Gram– bacteria) activities. Reference protocols for coumarin derivatives suggest IC values <10 µM indicate promising activity .
- Controls : Compare with known standards (e.g., 7-hydroxycoumarin for anticancer activity) and validate cytotoxicity in non-cancerous cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s bioactivity, and what analytical tools resolve contradictory SAR data?
- SAR Strategy : Introduce substituents at the chromene’s 8-position or the phenyl ring’s methyl group to enhance solubility or target binding. For example, electron-withdrawing groups on the phenyl ring may improve metabolic stability .
- Data Contradictions : If bioactivity varies between batches, assess stereochemical purity via chiral HPLC or X-ray crystallography (as in ’s crystallographic studies of similar hydrazinecarbothioamides) .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Techniques :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or tubulin (common for coumarins) .
- Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .
Q. How can researchers address discrepancies in pharmacokinetic data (e.g., bioavailability vs. in vitro potency)?
- Experimental Design :
- Metabolic Stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated degradation.
- Permeability : Caco-2 cell monolayers to predict intestinal absorption .
- Troubleshooting : If in vivo efficacy lags behind in vitro data, consider prodrug strategies (e.g., esterification of the carboxamide) .
Key Considerations for Experimental Reproducibility
- Purity : Ensure ≥95% purity via orthogonal methods (HPLC, NMR) to avoid confounding bioactivity results .
- Solubility : Use DMSO stocks (<0.1% final concentration) to prevent solvent toxicity in cell-based assays .
- Crystallography : For ambiguous structural data, single-crystal X-ray analysis (as in ) resolves conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
